molecular formula C15H12ClF3O2S B2732692 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene CAS No. 244278-56-6

1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene

Cat. No. B2732692
CAS RN: 244278-56-6
M. Wt: 348.76
InChI Key: VESZCQLTCVWHCR-UHFFFAOYSA-N
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Description

“1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C15H12ClF3O2S . It has a molecular weight of 348.7677896 .

Scientific Research Applications

Polymerization Initiator and Catalyst

Ionic trifluoromethanesulphonates (triflates) are explored for their role in initiating polymerizations of ethylenic monomers, showcasing their efficiency in solvating with conjugate acids in organic solvents. These compounds facilitate the production of polymers and the investigation into covalent triflates offers insights into their potential as initiators and catalysts in polymerization processes. This research underscores the importance of triflates in polymer science, especially in conditions where covalent triflates could be obtained, leading to novel ethylenic compounds and ethers (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, utilizing 1,3,5-Tris(hydrogensulfato) benzene as a catalyst, demonstrates the chemical's utility in facilitating condensation reactions. This application highlights its efficiency in producing compounds with potential significance in various fields, including medicinal chemistry and materials science. The methodology offers advantages like excellent yields, simplicity, and eco-friendliness (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Material Science and Polymer Electrolytes

In material science, the creation of high-performance polymer electrolytes for fuel cells involves the post-sulfonation of poly(phenylene)-based materials. The use of chlorosulfonic acid in these processes results in polyelectrolytes with controlled ion content, exhibiting properties like high proton conductivity and thermal stability. Such advancements indicate the critical role of sulphonyl and trifluoromethyl groups in developing next-generation materials for energy applications (Fujimoto, Hickner, Cornelius, & Loy, 2005).

Semiconductor and Electronic Materials

The exploration of 1,4-phenylenebis(dithiadiazolium) and bis(diselenadiazolium) dichlorides for the synthesis of diradical species showcases the potential of sulphonyl and trifluoromethyl-containing compounds in electronic materials. These diradicals, obtained through reduction, serve as building blocks for molecular semiconductors, displaying unique solid-state structural and electronic properties. This area of research opens up new possibilities for creating conductive materials from neutral molecular radicals, with implications for electronic and optoelectronic devices (Cordes, Haddon, Oakley, Schneemeyer, Waszczak, Young, & Zimmerman, 1991).

properties

IUPAC Name

1-(2-chloro-2-phenylethyl)sulfonyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O2S/c16-14(11-4-2-1-3-5-11)10-22(20,21)13-8-6-12(7-9-13)15(17,18)19/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESZCQLTCVWHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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